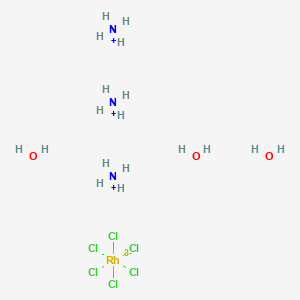
Ammonium hexachlororhodate(III) trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium hexachlororhodate(III) trihydrate, with the chemical formula (NH₄)₃RhCl₆·3H₂O, is a coordination compound containing rhodium in its +3 oxidation state. It consists of ammonium cations (NH₄⁺) and hexachlororhodate(III) anions (RhCl₆³⁻). The compound is a reddish-brown crystalline solid.
Métodos De Preparación
a. Synthetic Routes: Ammonium hexachlororhodate(III) trihydrate can be synthesized through the reaction of rhodium(III) chloride with ammonium chloride in water. The balanced chemical equation is as follows:
2RhCl3+6NH4Cl+3H2O→(NH4)3RhCl6⋅3H2O
b. Industrial Production: Industrial production methods typically involve the controlled precipitation of the compound from a solution containing rhodium salts and ammonium chloride. The trihydrate form is commonly obtained due to its stability.
Análisis De Reacciones Químicas
Ammonium hexachlororhodate(III) trihydrate undergoes various chemical reactions:
Redox Reactions: It participates in redox processes, where it can either donate or accept electrons.
Substitution Reactions: The hexachlororhodate(III) ligands can be replaced by other ligands (e.g., cyanide, thiocyanate) through substitution reactions.
Complex Formation: It forms coordination complexes with other ligands.
Reduction: Sodium borohydride (NaBH₄) or hydrazine (N₂H₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Various ligands (e.g., cyanide, thiocyanate) in aqueous or organic solvents.
Major Products: The major products depend on the specific reaction conditions and ligands involved. For example, substitution with cyanide ligands yields ammonium hexachlororhodanate(III) and ammonium hexachlororhodinate(III).
Aplicaciones Científicas De Investigación
Ammonium hexachlororhodate(III) trihydrate finds applications in:
Catalysis: It serves as a catalyst in organic transformations.
Electrochemistry: Used in electrochemical studies and fuel cells.
Materials Science: Functionalization of carbon nanotubes with metallic nanoparticles.
Mecanismo De Acción
The exact mechanism of action for this compound varies depending on its application. In catalysis, it likely involves coordination with reactants and facilitating reaction pathways.
Comparación Con Compuestos Similares
Ammonium hexachlororhodate(III) trihydrate is unique due to its specific ligand arrangement. Similar compounds include other rhodium complexes, such as rhodium(III) chloride and rhodium(III) nitrate.
Propiedades
Fórmula molecular |
Cl6H18N3O3Rh |
|---|---|
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
triazanium;hexachlororhodium(3-);trihydrate |
InChI |
InChI=1S/6ClH.3H3N.3H2O.Rh/h6*1H;3*1H3;3*1H2;/q;;;;;;;;;;;;+3/p-3 |
Clave InChI |
SLWDJNKIZRQWJP-UHFFFAOYSA-K |
SMILES canónico |
[NH4+].[NH4+].[NH4+].O.O.O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
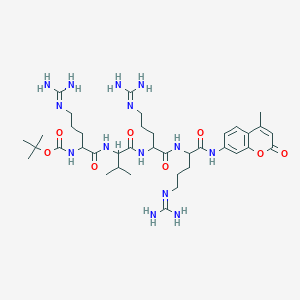
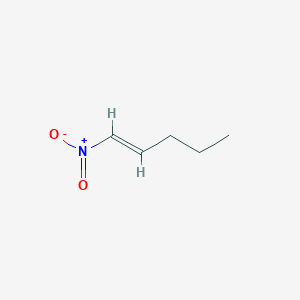
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
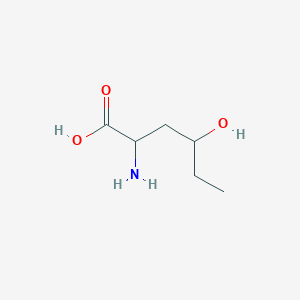
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
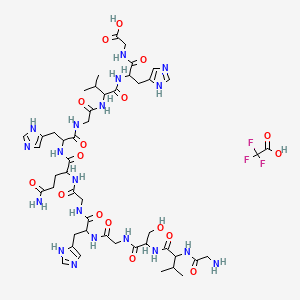
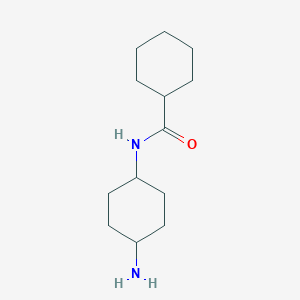
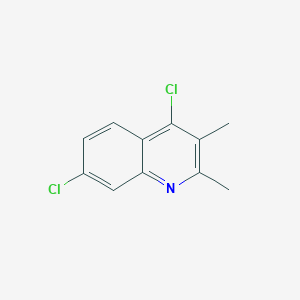



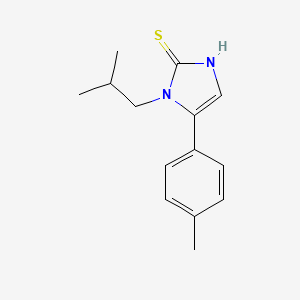
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
